

Introduction: The rising prominence of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

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Compound of Interest

Compound Name: 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Cat. No.: B1451328

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4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized organoboron compound that has garnered significant interest in medicinal chemistry and drug discovery.^[1] ^[2]^[3] Its structural motifs—a fluorinated phenyl ring, a dimethylcarbamoyl group, and a boronic acid moiety—make it a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, to forge carbon-carbon bonds essential for the synthesis of complex pharmaceutical intermediates.^[4] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethylcarbamoyl group provides a handle for modulating solubility and polarity.

However, the utility of this reagent is directly contingent upon its purity and accurately determined assay. Impurities stemming from its synthesis can lead to undesirable side reactions, reduced yields, and the introduction of potentially genotoxic byproducts into an active pharmaceutical ingredient (API).^[4] Furthermore, the inherent chemical nature of boronic acids presents unique stability challenges, such as the propensity to form trimeric anhydrides (boroxines) upon dehydration.^[4]^[5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the analytical characterization of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for quality assessment.

Physicochemical Properties and Stability Considerations

Understanding the inherent properties of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** is the foundation of a robust analytical strategy. Boronic acids are generally white, crystalline solids and are known to be mild Lewis acids.^[5]

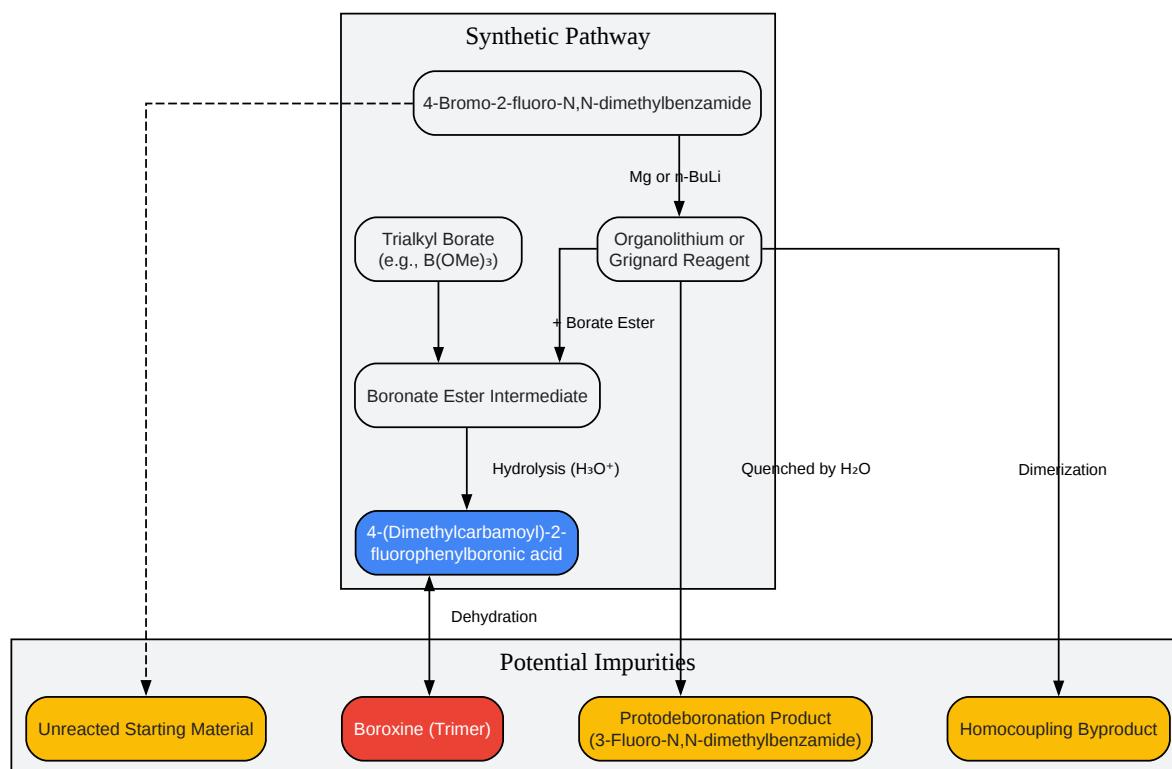
Key Stability Factors:

- Dehydration to Boroxines: Like many phenylboronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.^[4] This is an equilibrium process, and the presence of water will shift the equilibrium back to the monomeric boronic acid. It is a critical consideration, as the boroxine will have a different molecular weight and chromatographic behavior, potentially leading to an underestimation of the active reagent's purity if not properly addressed.
- Oxidative Instability: While boronic acids are valuable reagents, they can be susceptible to oxidation, particularly at physiological pH.^{[6][7]} The electron-withdrawing nature of the fluorine and carbamoyl groups on the phenyl ring can influence the electron density on the boron atom, potentially enhancing its oxidative stability compared to simple phenylboronic acid.^[6] Nevertheless, proper storage under an inert atmosphere and away from oxidizing agents is a prudent measure.
- Hygroscopicity: Phenylboronic acids can be hygroscopic, absorbing moisture from the atmosphere.^[8] This necessitates storage in a dry, sealed environment and means that water content should be considered a critical quality attribute, typically determined by Karl Fischer titration.

Purity Profile: Anticipating Common Process-Related Impurities

A robust purity method is one that can separate the main component from its most likely impurities. The synthesis of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** typically involves the reaction of a Grignard or organolithium reagent, formed from a halogenated

precursor, with a trialkyl borate followed by hydrolysis.[4][9][10] This process can introduce several predictable impurities.



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Caption: Synthetic pathway and common process-related impurities.

Impurity Type	Chemical Name	Rationale for Formation
Starting Material	4-Bromo-2-fluoro-N,N-dimethylbenzamide	Incomplete reaction during the formation of the organometallic intermediate.
Protodeboronation	3-Fluoro-N,N-dimethylbenzamide	Premature quenching of the reactive organometallic intermediate by trace amounts of water before it can react with the borate ester. ^[4]
Homocoupling	2,2'-Difluoro-4,4'-bis(dimethylcarbamoyl)biphenyl	Dimerization of the organometallic intermediate, a common side reaction in such syntheses. ^[4]
Dehydration Product	Boroxine Trimer	Post-synthesis dehydration of the final boronic acid product, especially during storage or upon heating. ^[4]

Core Analytical Techniques for Purity and Assay

A multi-faceted approach is required for the comprehensive characterization of this reagent. No single technique can provide all the necessary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining purity and the levels of related impurities. The key to a successful HPLC method for boronic acids is to achieve good peak shape and resolution from potential impurities while minimizing on-column degradation.

Expertise & Causality in Method Development:

- Column Choice: A modern, high-purity silica C18 column (e.g., Waters XSelect™ HSS T3, Agilent Zorbax Eclipse XDB C18) is a suitable starting point.^[11] These columns offer good retention for moderately polar compounds and are stable over a wide pH range. The "T3"

designation indicates compatibility with 100% aqueous mobile phases, which can be useful. Columns with low silanol activity are preferred to minimize peak tailing.[12]

- **Mobile Phase:** A mobile phase consisting of acetonitrile and water is standard. The pH is a critical parameter. Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) is common practice.[12] This ensures the boronic acid (a weak Lewis acid) is in its neutral form, promoting better retention on a reverse-phase column and improving peak shape.
- **Detection:** The aromatic nature of the compound makes UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and to help identify impurities by comparing their UV spectra to that of the main component.

Protocol: HPLC Purity Determination

- **Instrumentation:** HPLC or UPLC system with a quaternary pump, autosampler, column heater, and PDA detector.
- **Column:** XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent).
- **Mobile Phase A:** 0.1% Formic Acid in Water.
- **Mobile Phase B:** 0.1% Acetonitrile.
- **Sample Preparation:** Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 5 µL.
 - Detection Wavelength: 220 nm (monitor 200-400 nm with PDA).
 - Gradient Program:

Time (min)	%B
0.0	10
15.0	90
18.0	90
18.1	10

| 22.0 | 10 |

- System Suitability: Inject a standard solution multiple times. The retention time should have a relative standard deviation (RSD) of <1.0%, and the peak area should have an RSD of <2.0%.
- Analysis: Purity is typically reported as area percent (% area) of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation and can be adapted for quantitative analysis (qNMR).[\[13\]](#) The presence of ^1H , ^{13}C , ^{19}F , and ^{11}B nuclei provides a wealth of structural information.

Expertise & Causality in NMR Analysis:

- Solvent Choice: DMSO-d₆ is an excellent choice. It readily dissolves the compound, and the acidic B(OH)₂ protons are often observable as a broad singlet, though their chemical shift can be variable.[\[13\]](#)
- ^1H NMR: Will confirm the presence of the aromatic protons (with complex splitting due to H-H and H-F coupling) and the two distinct methyl groups of the dimethylcarbamoyl moiety.
- ^{19}F NMR: A critical experiment. It should show a single resonance, confirming the presence of one fluorine environment. Its chemical shift provides valuable confirmation of the substitution pattern.[\[14\]](#)

- ^{11}B NMR: Should show a single, often broad, signal characteristic of a trigonal planar boronic acid, typically in the range of 28-33 ppm.[13] The use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[13]
- Quantitative NMR (qNMR): For an accurate assay, a qNMR experiment can be performed. This involves adding a certified internal standard with a known concentration and purity to the sample. By comparing the integral of a specific proton signal from the analyte to that of the standard, the exact concentration and thus the assay of the original solid can be calculated.

Protocol: NMR Analysis (Structural Confirmation)

- Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of DMSO-d₆.[13]
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Angle: 30-45 degrees.
 - Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative work).
 - Number of Scans: 16-32.
- ^{19}F NMR Acquisition: Proton-decoupled. A short acquisition time is usually sufficient due to the high sensitivity of the ^{19}F nucleus.[13]
- ^{11}B NMR Acquisition: Proton-decoupled. A broader spectral width may be needed. Use a quartz tube if available.
- Data Analysis: Correlate the observed chemical shifts, coupling constants, and integrals with the expected structure.

Mass Spectrometry (MS)

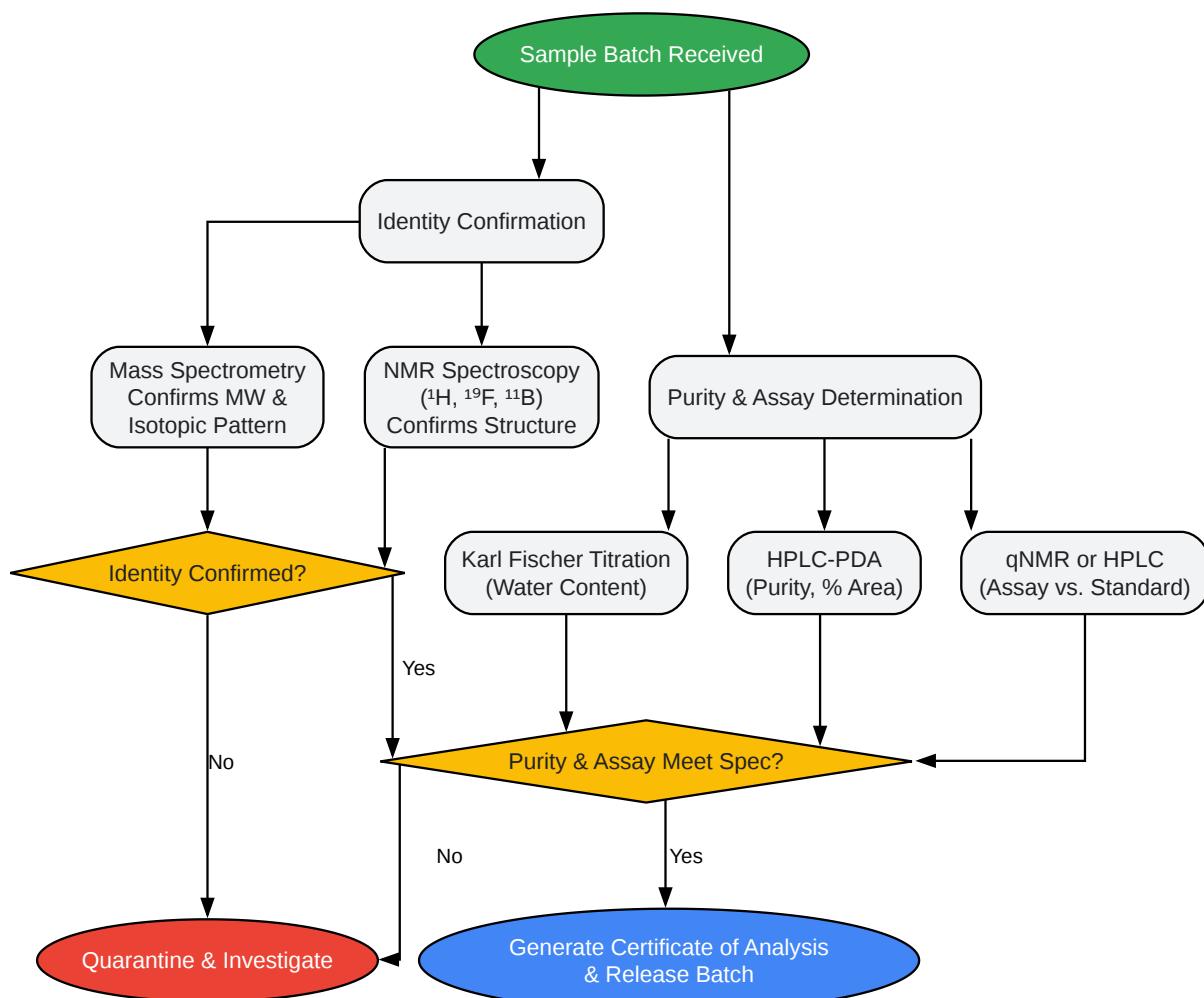
MS is used to confirm the molecular weight of the compound and to identify unknown impurities.

Expertise & Causality in MS Analysis:

- Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is compatible with HPLC (LC-MS).[15]
- Boron Isotopic Pattern: Boron has two stable isotopes, ^{11}B (~80.2%) and ^{10}B (~19.8%). This results in a characteristic isotopic pattern in the mass spectrum that is a definitive indicator of a boron-containing compound.[16][17] For the molecular ion $[\text{M}+\text{H}]^+$, there will be a primary peak at the mass corresponding to ^{11}B and a smaller peak (~25% the intensity of the main peak) at one mass unit lower, corresponding to ^{10}B . This signature is invaluable for confirming identity.

An Integrated Analytical Workflow

A self-validating system for quality control relies on an integrated workflow where orthogonal techniques are used to build a complete picture of the material's identity, purity, and strength.

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